2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of cinnoline derivatives
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N4O2/c21-15(18-10-12-5-7-17-8-6-12)11-20-16(22)9-13-3-1-2-4-14(13)19-20/h5-9H,1-4,10-11H2,(H,18,21) |
InChI Key |
GFTVAFHKZSEDQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic reactions. The starting materials often include cinnoline derivatives and pyridine-based compounds. The reaction conditions may involve:
Reagents: Common reagents such as acetic anhydride, pyridine, and various catalysts.
Conditions: Reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, the compound may be investigated as a potential drug candidate for treating various diseases. Its interactions with biological targets can be explored through in vitro and in vivo studies.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Cinnoline Derivatives: Compounds with similar cinnoline structures.
Pyridine Derivatives: Compounds containing pyridine rings.
Uniqueness
The uniqueness of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide lies in its specific combination of cinnoline and pyridine moieties. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthetic route for this compound typically involves the condensation of 3-oxo-5,6,7,8-tetrahydrocinnoline derivatives with pyridine-based amines. The general procedure includes:
- Reagents : 3-oxo-5,6,7,8-tetrahydrocinnoline and pyridin-4-ylmethylamine.
- Conditions : The reaction is usually carried out in an organic solvent under reflux conditions to promote the formation of the acetamide linkage.
Biological Activity
The biological activity of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide has been studied in various contexts:
Anticancer Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer activity. A study highlighted the ability of similar compounds to modulate multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein (P-gp) activity. This suggests that the compound may also possess potential as an MDR reversal agent in chemotherapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi. The presence of the tetrahydroquinoline moiety is often associated with enhanced biological activity against pathogens .
Anti-inflammatory Effects
Studies have indicated that related compounds can reduce inflammation markers in vitro and in vivo. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It might interact with various receptors (e.g., G-protein coupled receptors) that play a role in inflammatory responses.
- Transport Protein Interaction : By modulating the activity of transport proteins like P-glycoprotein, the compound can influence drug accumulation within cells, enhancing therapeutic efficacy against resistant cancer types .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on MDR Reversal :
-
Antimicrobial Evaluation :
- Objective : To test the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Findings : Compounds similar to 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-(pyridin-4-ylmethyl)acetamide showed promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
